ETHYL (2E)-7-METHYL-2-{[5-(MORPHOLIN-4-YL)FURAN-2-YL]METHYLIDENE}-3-OXO-5-(THIOPHEN-2-YL)-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE
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Overview
Description
Ethyl (2E)-7-methyl-2-[(5-morpholin-4-yl-2-furyl)methylene]-3-oxo-5-thien-2-yl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL (2E)-7-METHYL-2-{[5-(MORPHOLIN-4-YL)FURAN-2-YL]METHYLIDENE}-3-OXO-5-(THIOPHEN-2-YL)-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE involves multiple stepsThe reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to minimize costs and maximize efficiency. This could include the use of continuous flow reactors and other advanced techniques to scale up the production while maintaining the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl (2E)-7-methyl-2-[(5-morpholin-4-yl-2-furyl)methylene]-3-oxo-5-thien-2-yl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: Various substitution reactions can be performed to introduce different substituents into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, pressure, and solvent, are optimized based on the desired reaction .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
Ethyl (2E)-7-methyl-2-[(5-morpholin-4-yl-2-furyl)methylene]-3-oxo-5-thien-2-yl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of ETHYL (2E)-7-METHYL-2-{[5-(MORPHOLIN-4-YL)FURAN-2-YL]METHYLIDENE}-3-OXO-5-(THIOPHEN-2-YL)-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
Ethyl (2E)-7-methyl-2-[(5-morpholin-4-yl-2-furyl)methylene]-3-oxo-5-thien-2-yl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate can be compared with other similar compounds, such as:
- **Ethyl (2E)-2-{[5-(2,4-dichlorophenyl)-2-furyl]methylene}-5-[4-(dimethylamino)phenyl]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
- **Ethyl (2E)-5-(1,3-benzodioxol-5-yl)-2-{[5-(4-morpholinyl)-2-furyl]methylene}-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
The uniqueness of ETHYL (2E)-7-METHYL-2-{[5-(MORPHOLIN-4-YL)FURAN-2-YL]METHYLIDENE}-3-OXO-5-(THIOPHEN-2-YL)-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE lies in its specific combination of functional groups, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C23H23N3O5S2 |
---|---|
Molecular Weight |
485.6 g/mol |
IUPAC Name |
ethyl (2E)-7-methyl-2-[(5-morpholin-4-ylfuran-2-yl)methylidene]-3-oxo-5-thiophen-2-yl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C23H23N3O5S2/c1-3-30-22(28)19-14(2)24-23-26(20(19)16-5-4-12-32-16)21(27)17(33-23)13-15-6-7-18(31-15)25-8-10-29-11-9-25/h4-7,12-13,20H,3,8-11H2,1-2H3/b17-13+ |
InChI Key |
AVOFBARHBVLECK-GHRIWEEISA-N |
Isomeric SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC=CS3)C(=O)/C(=C\C4=CC=C(O4)N5CCOCC5)/S2)C |
SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC=CS3)C(=O)C(=CC4=CC=C(O4)N5CCOCC5)S2)C |
Canonical SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC=CS3)C(=O)C(=CC4=CC=C(O4)N5CCOCC5)S2)C |
Origin of Product |
United States |
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